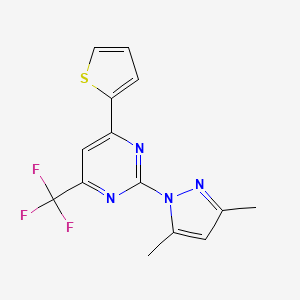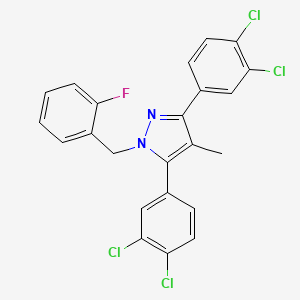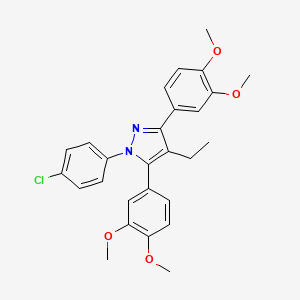![molecular formula C28H22N4O7 B14927139 N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B14927139.png)
N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple nitrophenyl groups and acetamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the nitration of phenol to produce 4-nitrophenol . This is followed by the acetylation of 4-nitrophenol to form 4-nitrophenylacetanilide . The final step involves the coupling of 4-nitrophenylacetanilide with 4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and reducing agents such as hydrogen or metal hydrides for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to bind to various molecular targets, exerting its effects through multiple mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitrophenyl group, used as an intermediate in the synthesis of other chemicals.
4-Nitrophenethyl alcohol: Another related compound with a nitrophenyl group, used in various chemical reactions.
Uniqueness
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple nitrophenyl groups and acetamide functionalities. This complexity allows it to participate in a wider range of chemical reactions and applications compared to simpler compounds like 4-nitrophenol and 4-nitrophenethyl alcohol.
Propriétés
Formule moléculaire |
C28H22N4O7 |
|---|---|
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-N-[4-[4-[[2-(4-nitrophenyl)acetyl]amino]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C28H22N4O7/c33-27(17-19-1-9-23(10-2-19)31(35)36)29-21-5-13-25(14-6-21)39-26-15-7-22(8-16-26)30-28(34)18-20-3-11-24(12-4-20)32(37)38/h1-16H,17-18H2,(H,29,33)(H,30,34) |
Clé InChI |
UMPNFBZWOZDYBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14927057.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927063.png)
![4-chloro-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14927068.png)
![methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14927075.png)

![Ethyl 4-cyano-5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14927094.png)

![methyl 2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14927108.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14927113.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927114.png)

![N,N'-(4-methylbenzene-1,2-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]](/img/structure/B14927126.png)

![4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole](/img/structure/B14927148.png)
